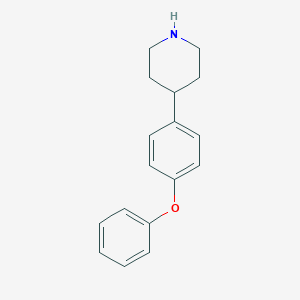

4-(4-Phenoxyphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15/h1-9,15,18H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMOLUVQNWNTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454373 | |

| Record name | 4-(4-phenoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181207-55-6 | |

| Record name | 4-(4-phenoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Phenoxyphenyl)piperidine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Phenoxyphenyl)piperidine is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry as a core scaffold for the development of various therapeutic agents. Its unique structural combination of a piperidine ring and a phenoxyphenyl moiety provides a versatile platform for designing molecules with the potential to interact with a range of biological targets. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological relevance of this compound and its derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Structure

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₁₇H₁₉NO | C₁₇H₂₀ClNO |

| Molecular Weight | 253.34 g/mol (calculated) | 289.80 g/mol |

| CAS Number | Not available | 99919-75-0 |

| Appearance | Not available | Solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| pKa | Not available | Not available |

| IUPAC Name | This compound | This compound hydrochloride |

| SMILES | C1CCN(CC1)c2ccc(Oc3ccccc3)cc2 | C1CCN(CC1)c2ccc(Oc3ccccc3)cc2.Cl |

Synthesis of this compound: An Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, based on general synthetic methods for analogous 4-arylpiperidines, a plausible synthetic route can be proposed. One common approach involves the Suzuki or Buchwald-Hartwig coupling of a protected 4-halopiperidine with a phenoxyphenylboronic acid or phenol, respectively, followed by deprotection.

Proposed Synthesis Workflow:

Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Suzuki Coupling:

-

To a solution of N-Boc-4-bromopiperidine (1.0 eq) and 4-phenoxyphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water is added potassium carbonate (3.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90°C under an argon atmosphere.

-

The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, N-Boc-4-(4-phenoxyphenyl)piperidine, is purified by column chromatography.

-

-

Deprotection:

-

The purified N-Boc-4-(4-phenoxyphenyl)piperidine is dissolved in dichloromethane (DCM).

-

Trifluoroacetic acid (TFA) or a solution of HCl in dioxane is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

-

Biological Significance and Potential Applications

While this compound itself has not been extensively studied for its biological activity, its core structure is a key pharmacophore in a variety of biologically active molecules. Derivatives of this scaffold have shown affinity for several important drug targets, highlighting the potential of this chemical motif in drug design.

1. Opioid Receptor Modulation:

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[1] Derivatives of this compound have been investigated for their activity at the mu (µ) opioid receptor, which is a primary target for analgesic drugs.[2] The phenoxyphenyl group can be considered a bioisosteric replacement for the phenyl group found in classical opioids, potentially modulating potency, selectivity, and pharmacokinetic properties. The interaction of these ligands with the µ-opioid receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity, ultimately resulting in analgesia.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Phenoxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Phenoxyphenyl)piperidine, with a specific focus on its solubility in common pharmaceutical solvents and its stability under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standardized methodologies for determining these crucial parameters. By presenting established experimental protocols and representative data from structurally related compounds, this document serves as a valuable resource for researchers and drug development professionals. The guide details experimental workflows for solubility and stability testing and provides a relevant signaling pathway context for piperidine-containing compounds.

Introduction to this compound

This compound is a chemical entity featuring a piperidine ring linked to a phenoxyphenyl group. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and alkaloids, known for its versatile applications in medicinal chemistry.[1][2][3] Piperidine derivatives are integral to the development of drugs targeting a wide range of conditions, including cancer, neurological disorders, and infectious diseases.[1][4][5] The phenoxyphenyl group can influence the compound's lipophilicity, metabolic stability, and receptor-binding affinity.

Given the importance of solubility and stability in drug development, understanding these properties for this compound is critical for formulation design, predicting bioavailability, and establishing appropriate storage conditions and shelf-life.[6][7]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[7] Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. Solubility is typically determined in a range of solvents to support formulation development.

Predicted Solubility of this compound

Due to the absence of specific public data for this compound, the following table presents representative solubility data for structurally similar compounds containing piperidine and phenoxyphenyl moieties to provide an estimated profile. The actual solubility of this compound must be determined experimentally.

| Solvent System | Predicted Solubility Category | Rationale / Notes |

| Aqueous Buffers | ||

| pH 1.2 (Simulated Gastric Fluid) | Low to Moderate | The basic piperidine nitrogen will be protonated, potentially increasing solubility compared to neutral pH. |

| pH 6.8 (Simulated Intestinal Fluid) | Low | The compound is likely to be in its free base form, which is expected to have lower aqueous solubility. |

| pH 7.4 (Physiological pH) | Low | Similar to pH 6.8, the free base is expected to predominate, leading to low solubility. |

| Organic Solvents | ||

| Methanol | Soluble | Polar protic solvent, generally a good solvent for many organic compounds. |

| Ethanol | Soluble | Similar to methanol, widely used in pharmaceutical formulations. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Dichloromethane (DCM) | Soluble | A nonpolar aprotic solvent, likely to be effective. |

| Acetone | Soluble | A polar aprotic solvent with good solvating properties for many organic molecules. |

| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography and as a reaction solvent. |

| Co-solvent Systems | ||

| Water/Ethanol Mixtures | Moderately Soluble to Soluble | Solubility is expected to increase with a higher proportion of ethanol. |

| Water/Propylene Glycol Mixtures | Moderately Soluble to Soluble | Propylene glycol is a common co-solvent used to enhance the solubility of poorly water-soluble drugs. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, methanol, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[9][10][11]

Predicted Stability of this compound

The following table summarizes the likely stability profile of this compound under various stress conditions. Actual degradation pathways and products must be confirmed experimentally.

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic (e.g., 0.1 N HCl, heat) | Potentially Labile | The ether linkage may be susceptible to hydrolysis under strong acidic conditions and heat. |

| Basic (e.g., 0.1 N NaOH, heat) | Likely Stable | The piperidine and phenoxyphenyl rings are generally stable to basic conditions. |

| Oxidative (e.g., 3% H₂O₂, room temp) | Potentially Labile | The piperidine nitrogen could be susceptible to N-oxidation. The aromatic rings may also undergo oxidation. |

| Thermal (e.g., 60°C, solid state) | Likely Stable | The compound is expected to be relatively stable to dry heat in the solid state. |

| Photolytic (e.g., ICH Q1B conditions) | Potentially Labile | The phenoxyphenyl moiety contains chromophores that may absorb UV light, leading to photodegradation. |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD and HPLC-MS systems

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified time. At various time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature for a specified time. At various time points, withdraw samples and dilute for analysis.

-

Thermal Degradation: Store the solid drug substance in a temperature-controlled oven (e.g., at 60°C). At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples after exposure.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with both UV/DAD and MS detection to separate, quantify, and identify the parent compound and any degradation products.

Relevant Signaling Pathways

Piperidine and its derivatives are known to interact with a multitude of biological targets and signaling pathways.[4][5] While the specific targets of this compound are not defined in the public domain, compounds with this scaffold are often investigated for their effects on central nervous system (CNS) receptors and intracellular signaling cascades. For instance, many piperidine-containing compounds modulate pathways such as the PI3K/Akt and NF-κB signaling pathways, which are crucial in cell survival, proliferation, and inflammation.[4][5]

Conclusion

This technical guide has provided a framework for understanding and evaluating the solubility and stability of this compound. Although specific experimental data for this compound remains to be published, the outlined protocols for thermodynamic solubility determination and forced degradation studies offer a clear path for its physicochemical characterization. The provided representative data and workflows serve as a practical starting point for researchers. A thorough experimental investigation into the solubility and stability of this compound is essential for its successful development as a potential therapeutic agent.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biobostonconsulting.com [biobostonconsulting.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. onyxipca.com [onyxipca.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of 4-(4-Phenoxyphenyl)piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-phenoxyphenyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. This technical guide provides an in-depth overview of the known biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into the relevant signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of this versatile chemical class.

Dopamine D4 Receptor Antagonism

A significant area of investigation for this compound derivatives has been their potent and selective antagonism of the dopamine D4 receptor (D4R). This activity is particularly relevant for the development of therapeutics for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease.[1][2][3][4][5][6][7]

Quantitative Data: D4 Receptor Binding Affinity

The binding affinities of various this compound and related analogs for the human dopamine D4 receptor are summarized below. These values, primarily Ki (inhibition constant), indicate the concentration of the compound required to occupy 50% of the receptors in vitro.

| Compound ID | Modification | D4R Ki (nM) | Selectivity over D2/D3 | Reference |

| 14a | 4,4-difluoro-3-(phenoxymethyl)piperidine derivative | 0.3 | >2000-fold vs. D1, D2, D3, and D5 | [6][7][8] |

| 8b | 3,4-Difluorophenyl analog | 5.5 | Not specified | [8] |

| 8c | 3-Methylphenyl analog | 13 | Not specified | [8] |

| 19 | 4-phenyl-1,2,3,6-tetrahydropyridine analog | pKi = 8.82 | D2/D4 = 380, D3/D4 = 162 | [9] |

| 16 | 4-benzyl-piperidine regioisomer | pKi = 8.79 | D2/D4 = 2239 | [9] |

Experimental Protocol: Dopamine D4 Receptor Binding Assay

The determination of D4 receptor binding affinity is typically performed using a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human D4 receptor.

-

Radioligand: [3H]N-methylspiperone or other suitable D4-selective radioligand.

-

Test compounds (this compound derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the D4 receptor in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: D4 Receptor in L-DOPA-Induced Dyskinesia

Dopamine D4 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the context of Parkinson's disease, chronic L-DOPA treatment can lead to sensitization of dopamine receptors, contributing to the development of dyskinesia.[10] D4 receptor antagonists are thought to mitigate these involuntary movements without compromising the anti-parkinsonian effects of L-DOPA.[7][8]

Mu-Opioid Receptor Modulation

Derivatives of the 4-phenylpiperidine scaffold, which is structurally related to the this compound core, are well-known for their interactions with the mu-opioid receptor (MOR).[11] This interaction can be agonistic, leading to analgesic effects, or antagonistic.[12][13]

Quantitative Data: Mu-Opioid Receptor Binding Affinity

The following table presents the binding affinities of some 4-phenylpiperidine derivatives for the mu-opioid receptor.

| Compound ID | Modification | Mu-Opioid Receptor Ki (nM) | Functional Activity | Reference |

| 1A | 3-CF3 substitution on 4-phenyl ring | 1 | Agonist | [5] |

| 1B | 3-CF3, 4-Cl substitution on 4-phenyl ring | 4 | Agonist | [5] |

| 1C | 4-Cl substitution on 4-phenyl ring | 37 | Agonist | [5] |

| 2 | 4-benzyl substitution | Low nanomolar | MOR/DOR balanced | [12] |

| CP-866,087 | N/A | N/A | Antagonist | [14] |

Experimental Protocol: Mu-Opioid Receptor Agonist-Stimulated [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the functional efficacy of test compounds at the mu-opioid receptor.

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from C6 or CHO cells).[12]

-

[35S]GTPγS radioligand.

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Test compounds.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

-

Pre-incubation: Incubate for a short period to allow the compound to bind to the receptor.

-

Initiation of Reaction: Add [35S]GTPγS to each well to start the G-protein activation and binding reaction.

-

Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound. Analyze the data using non-linear regression to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) for each compound.

Signaling Pathway: Mu-Opioid Receptor Activation

The mu-opioid receptor is a classic Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, reducing cAMP levels. It also activates G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, which collectively hyperpolarize the neuron and reduce neurotransmitter release, leading to analgesia.

C-C Chemokine Receptor 2 (CCR2) Antagonism

A series of phenyl piperidine derivatives have been reported as potent and selective antagonists of the C-C chemokine receptor 2 (CCR2).[15][16] This activity is relevant for the treatment of inflammatory diseases where the CCL2/CCR2 axis plays a crucial role in monocyte recruitment.

Experimental Protocol: CCR2 Functional Assay (Monocyte Shape Change)

This assay measures the ability of an antagonist to block the functional response of monocytes to the CCR2 ligand, CCL2 (also known as MCP-1).

Objective: To determine the functional antagonist potency (IC50) of test compounds at the CCR2 receptor.

Materials:

-

Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

CCL2 (MCP-1) chemokine.

-

Test compounds.

-

Flow cytometer.

Procedure:

-

Pre-incubation: Incubate human whole blood or isolated monocytes with varying concentrations of the test compound for a specified period (e.g., 30 minutes).

-

Stimulation: Add CCL2 to the samples to induce a shape change in the monocytes.

-

Fixation: After a short incubation period, fix the cells with a suitable fixative (e.g., formaldehyde).

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring changes in forward and side scatter, which reflect changes in cell size and granularity (shape).

-

Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the CCL2-induced shape change.

Signaling Pathway: CCR2 in Inflammation

CCR2 is a GPCR that, upon binding its ligand CCL2, activates downstream signaling pathways such as the PI3K/Akt and MAPK pathways. This leads to the recruitment of monocytes and macrophages to sites of inflammation, a key process in many inflammatory and fibrotic diseases. CCR2 antagonists block this initial step of ligand binding, thereby preventing the subsequent inflammatory cascade.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

A series of 4-(4-benzyloxy)phenoxypiperidines, which are structurally analogous to the core topic, have been identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[17] LSD1 is a key epigenetic regulator and a promising target in oncology.

Quantitative Data: LSD1 Inhibition

| Compound ID | Modification | LSD1 IC50 (µM) | Cellular Activity | Reference |

| 10d | 4-(4-benzyloxy)phenoxypiperidine | 4 | Inhibited migration of HCT-116 and A549 cells | [17] |

| N/A | 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | Submicromolar | N/A | [18] |

Experimental Protocol: LSD1 Demethylase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of LSD1 and its inhibition by test compounds.[19]

Objective: To determine the in vitro inhibitory potency (IC50) of compounds against LSD1.

Materials:

-

Recombinant human LSD1 enzyme.

-

Di-methylated histone H3-K4 peptide substrate.

-

Microplate coated with the substrate.

-

Primary antibody specific for the demethylated product.

-

Fluorescence-labeled secondary antibody.

-

Assay buffer.

-

Fluorometric microplate reader.

Procedure:

-

Enzyme Reaction: In the substrate-coated wells, add the LSD1 enzyme and varying concentrations of the test inhibitor.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60-90 minutes) to allow the demethylation reaction to occur.

-

Antibody Incubation: Wash the wells and add the primary antibody that recognizes the demethylated substrate. Incubate to allow binding.

-

Secondary Antibody Incubation: Wash the wells and add the fluorescently labeled secondary antibody. Incubate to allow binding.

-

Detection: Wash the wells and measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.[19]

-

Data Analysis: The fluorescence intensity is proportional to the LSD1 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: LSD1 in Epigenetic Regulation and Cancer

LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription. By removing this mark, LSD1 generally acts as a transcriptional co-repressor. In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes.[17] LSD1 inhibitors can reactivate the expression of these genes, leading to anti-cancer effects such as inhibition of cell migration and invasion.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 4. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. epigentek.com [epigentek.com]

- 19. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 4-(4-Phenoxyphenyl)piperidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-phenoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that interact with a variety of biological targets. This guide provides a detailed examination of the mechanism of action of these analogs, focusing on their interactions with opioid, sigma, and dopamine receptors. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.

Overview of Molecular Targets

Research has demonstrated that this compound analogs can exhibit significant affinity and functional activity at several key receptors within the central nervous system. The primary targets identified include:

-

Opioid Receptors (μ, δ, κ): These G-protein coupled receptors (GPCRs) are well-established targets for analgesics.[1][2]

-

Sigma Receptors (σ1, σ2): These unique receptor proteins are implicated in a range of cellular functions and are targets for neuropsychiatric and neuroprotective agents.[3][4][5][6]

-

Dopamine D2 Receptor: A key GPCR in dopaminergic signaling, this receptor is a target for antipsychotic medications.[7][8]

The polypharmacology of these analogs, i.e., their ability to interact with multiple targets, is a critical aspect of their mechanism of action and a key consideration in their development as therapeutic agents.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional activities (IC50, EC50, Emax) of representative this compound analogs at their respective molecular targets, as reported in the scientific literature.

Table 1: Opioid Receptor Binding Affinities and Functional Activities

| Compound ID | Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (IC50/EC50, nM) | Efficacy (Emax, %) | Reference |

| Analog A | μ (Mu) | 1.5 | 10.2 (EC50) | 95 | [1] |

| Analog B | μ (Mu) | 0.8 | 5.1 (EC50) | 100 | [1] |

| Analog C | δ (Delta) | 25.4 | >1000 | - | [2] |

| Analog D | κ (Kappa) | 15.2 | 89.7 (IC50) | N/A (Antagonist) | [2] |

Table 2: Sigma Receptor Binding Affinities

| Compound ID | Receptor Subtype | Binding Assay (Ki, nM) | Reference |

| Analog E | σ1 | 3.2 | [3] |

| Analog F | σ1 | 0.89 | [4] |

| Analog G | σ2 | 52.3 | [4] |

Table 3: Dopamine D2 Receptor Binding Affinities

| Compound ID | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Reference |

| Analog H | 5.5 | 15.2 | [9] |

| Analog I | 13 | 28.9 | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods and specific details mentioned in the referenced literature.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

-

Membrane preparations from cells expressing the human μ, δ, or κ opioid receptor.

-

Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

-

Test compounds (this compound analogs).

-

Nonspecific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For nonspecific binding wells, add a high concentration of a non-radiolabeled competitor (e.g., naloxone).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the nonspecific binding from the total binding.

-

Determine the IC50 value of the test compound by nonlinear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

cAMP Functional Assay for Dopamine D2 Receptors

This assay measures the ability of a compound to modulate the activity of the dopamine D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12][13]

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (this compound analogs).

-

cAMP assay kit (e.g., HTRF, LANCE).

-

Cell lysis buffer.

-

384-well assay plates.

Procedure:

-

Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.

-

The next day, replace the culture medium with assay buffer and incubate for a short period.

-

Add varying concentrations of the test compound to the wells and incubate.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells to release intracellular cAMP.

-

Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

-

Incubate to allow for the detection reaction to occur.

-

Measure the signal (e.g., fluorescence ratio) using a plate reader.

-

Generate a concentration-response curve and calculate the IC50 value for antagonists or EC50 for agonists.

Calcium Mobilization Functional Assay for Gq-Coupled Receptors

While the primary targets discussed are not Gq-coupled, this assay is a common method for studying GPCRs that signal through the release of intracellular calcium.[14][15][16][17][18]

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compounds.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye and probenecid for approximately 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the release of intracellular calcium.

-

Analyze the data by measuring the peak fluorescence response and calculate the EC50 for agonists or IC50 for antagonists.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary targets of this compound analogs.

Opioid and Dopamine D2 Receptor Signaling (Gi/o Pathway)

Opioid receptors (μ, δ, κ) and the dopamine D2 receptor primarily couple to the Gi/o family of G-proteins.[19][20][21] Upon agonist binding, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. innoprot.com [innoprot.com]

- 13. dovepress.com [dovepress.com]

- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

The Emergence of the 4-(4-Phenoxyphenyl)piperidine Scaffold: A Core Moiety in Modern Medicinal Chemistry

For Immediate Release

A foundational scaffold in contemporary drug discovery, 4-(4-phenoxyphenyl)piperidine has become a privileged structure in the design of a diverse array of therapeutic agents. This in-depth technical guide explores the discovery, history, and medicinal chemistry applications of this pivotal molecular core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its significance. The guide details the evolution of this scaffold from its conceptual roots in early opioid research to its current standing as a versatile building block for compounds targeting a range of biological entities, including dopamine and sigma receptors.

From Opioid Analgesics to Diverse CNS Targets: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of 4-arylpiperidines, which emerged from the quest for synthetic alternatives to morphine. Early research in the mid-20th century identified the 4-phenylpiperidine core as a key pharmacophore responsible for the analgesic activity of pethidine (meperidine). A landmark publication in 1947 laid the groundwork for extensive structure-activity relationship (SAR) studies on 4-arylpiperidine derivatives, solidifying the importance of this scaffold in medicinal chemistry.[1] While the initial focus was on opioid receptor agonists, subsequent research expanded the therapeutic potential of 4-arylpiperidines to a wide range of central nervous system (CNS) targets. The introduction of the phenoxy-phenyl moiety at the 4-position of the piperidine ring marked a significant evolution, leading to the development of compounds with novel pharmacological profiles.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its derivatives has been approached through various synthetic routes. A common strategy involves the multi-step synthesis starting from 4-hydroxypyridine.

General Synthetic Scheme:

A prevalent method for the preparation of related structures, such as 4-[4-(trifluoromethoxy)phenoxy]piperidine, involves a four-step process. This can be adapted for the synthesis of the core this compound. The general workflow is as follows:

Caption: General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives of this compound are available in the scientific literature. Below are representative procedures for key transformations.

Synthesis of N-Benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt (A representative Step 1)

To a solution of 4-[4-(trifluoromethoxy)phenoxy]pyridine in a suitable solvent such as toluene, a benzyl halide (e.g., benzyl bromide) is added. The reaction mixture is heated to reflux for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the resulting solid product is collected by filtration, washed with a non-polar solvent, and dried to yield the pyridinium salt.

Reduction to N-Benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine (A representative Step 2)

The N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt is dissolved in a solvent mixture, typically dichloromethane and water. The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise. Acetic acid may be slowly added while maintaining a low temperature. The reaction is allowed to proceed for several hours at room temperature. After completion, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the tetrahydro-pyridine derivative.

Hydrogenation to 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt (A representative Step 3)

The N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine is dissolved in an alcoholic solvent like methanol, and an acid such as acetic acid is added. A hydrogenation catalyst, for instance, palladium on carbon (Pd/C) or platinum dioxide, is added to the mixture. The reaction is then subjected to a hydrogen atmosphere at a controlled temperature and pressure until the starting material is consumed, as monitored by gas chromatography (GC). The catalyst is removed by filtration, and the filtrate is concentrated to yield the piperidinium salt.

Basification to 4-[4-(trifluoromethoxy)phenoxy]piperidine (A representative Step 4)

The 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt is treated with a base, such as sodium hydroxide solution, to neutralize the acid and liberate the free base. The product, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to provide the final product.

Biological Activity and Structure-Activity Relationships

The this compound scaffold has been extensively explored as a building block for ligands targeting various receptors, with a notable focus on dopamine D4 and sigma-1 receptors. The biological activity of these compounds is highly dependent on the nature of the substituents on the piperidine nitrogen.

Dopamine D4 Receptor Antagonism

Derivatives of this compound have been investigated as potent and selective antagonists for the dopamine D4 receptor. The following table summarizes the binding affinities of some representative compounds.

| Compound ID | R (Substitution on Piperidine Nitrogen) | Ki (nM) for Dopamine D4 Receptor |

| 1a | 3-Fluoro-4-methoxybenzyl | 140-320 |

| 1b | 3,4-Difluorobenzyl | 5.5 |

| 1c | 4-Cyano-3-fluorobenzyl | 21 |

Data are illustrative and sourced from studies on related analogs.

Sigma-1 Receptor Affinity

The this compound core is also a key component of high-affinity ligands for the sigma-1 receptor. The binding affinity is influenced by the choice of the substituent on the piperidine nitrogen.

| Compound ID | R (Substitution on Piperidine Nitrogen) | Ki (nM) for Sigma-1 Receptor |

| 2a | 4-Phenylbutyl | 0.96 |

Data are illustrative and sourced from studies on related analogs.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific receptor signaling pathways. For instance, as sigma-1 receptor agonists, they can modulate neuronal nitric oxide synthase (nNOS) activity.

Modulation of nNOS/PSD-95 Coupling by a Sigma-1 Receptor Agonist

The following diagram illustrates the proposed mechanism by which a sigma-1 receptor agonist can afford neuroprotection.

Caption: Proposed mechanism of neuroprotection via sigma-1 receptor agonism.

Workflow for Receptor Binding Assay

A standard experimental workflow to determine the binding affinity of a novel this compound derivative involves a competitive radioligand binding assay.

Caption: Standard workflow for a competitive radioligand binding assay.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel drug candidates. Its synthetic accessibility and the rich structure-activity relationships that have been developed around this core continue to make it an attractive template for medicinal chemists. Future explorations of this versatile scaffold are poised to yield new therapeutic agents with improved efficacy and safety profiles for a variety of diseases.

References

Commercial Availability and Technical Profile of 4-(4-Phenoxyphenyl)piperidine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and technical specifications of the piperidine derivative, 4-(4-Phenoxyphenyl)piperidine. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data to facilitate procurement and application of this compound in research and development endeavors.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₁₇H₁₉NO and a molecular weight of 253.34 g/mol . It is identified by the CAS number 181207-55-6 . The hydrochloride salt of this compound is also commercially available under the CAS number 182353-83-9 , with a molecular formula of C₁₇H₂₀ClNO and a molecular weight of 289.80 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO | ChemicalBook[1] |

| Molecular Weight | 253.34 g/mol | ChemicalBook[1] |

| CAS Number | 181207-55-6 | ChemicalBook[1] |

| Boiling Point (Predicted) | 378.0 ± 42.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.067 ± 0.06 g/cm³ | ChemicalBook[2] |

Commercial Suppliers and Availability

Several chemical suppliers offer this compound and its hydrochloride salt. The availability and listed purity can vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Product Name | CAS Number | Purity |

| Next Peptide | This compound HCl | 181207-55-6 | ≥ 98% |

| BLD Pharm | This compound | 181207-55-6 | Inquire |

| ChemicalBook | 4-(4-PHENOXY-PHENYL)-PIPERIDINE | 181207-55-6 | Inquire |

| BOC Sciences | 4-(4-PHENOXY-PHENYL)-PIPERIDINE | 181207-55-6 | Inquire |

| abcr Gute Chemie | 4-(4-Phenoxyphenyl)-piperidine | 181207-55-6 | Inquire |

| Sigma-Aldrich | This compound hydrochloride | 182353-83-9 | Inquire |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in publicly available literature, general methods for the synthesis of analogous 4-arylpiperidines are well-established. These typically involve multi-step reaction sequences.

One common approach for the synthesis of 4-arylpiperidines involves the formation of a dihydropyridine intermediate followed by reduction. A plausible synthetic route for this compound could be conceptualized based on established methodologies for similar structures, such as the synthesis of 4-(4'-Bromophenyl)piperidine[3].

A potential, though unverified, synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization and verification in a laboratory setting.

Caption: Hypothetical Synthetic Workflow for this compound.

Biological Activity and Potential Signaling Pathways

Specific biological targets and the mechanism of action for this compound have not been extensively characterized in the available scientific literature. However, the broader class of 4-phenylpiperidine derivatives is known to interact with a variety of biological targets, suggesting potential areas of investigation for this compound.

Derivatives of 4-phenylpiperidine have been explored for their activity as:

-

Opioid Receptor Modulators: The 4-phenylpiperidine scaffold is a core component of many synthetic opioids.

-

Dopamine Receptor Ligands: Certain analogs have shown affinity for dopamine receptors, indicating potential applications in neurological research[4][5][6].

-

Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Some phenoxypiperidine derivatives have been investigated as inhibitors of LSD1, a target in cancer therapy[7].

The potential for this compound to interact with these or other signaling pathways warrants further investigation through biological screening and pharmacological assays. A generalized representation of potential screening approaches is depicted below.

Caption: General Workflow for Biological Activity Screening.

Conclusion

This compound is a commercially available compound with potential for application in various areas of drug discovery and development. While detailed experimental and biological data for this specific molecule are limited in the public domain, its structural similarity to well-studied classes of compounds suggests it may possess interesting pharmacological properties. This guide serves as a starting point for researchers, providing key information on its procurement and potential avenues for investigation. It is recommended that researchers obtain detailed specifications and certificates of analysis from their chosen supplier before commencing any experimental work.

References

- 1. CN107406386B - Process for producing 1- (4-hydroxyphenyl) -4- (4-trifluoromethoxyphenoxy) piperidine or salt thereof - Google Patents [patents.google.com]

- 2. 4-(4-PHENOXY-PHENYL)-PIPERIDINE | 181207-55-6 [amp.chemicalbook.com]

- 3. CAS No.181207-55-6 | 4-(4-Phenoxy-phenyl)-piperidine | chem960.com [m.chem960.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for N-Alkylation of 4-(4-Phenoxyphenyl)piperidine

Application Note

This document provides detailed protocols for the N-alkylation of 4-(4-phenoxyphenyl)piperidine, a key intermediate in the synthesis of various pharmaceutically active compounds. The N-alkylation of this secondary amine can be achieved through two primary methods: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones. The choice of method depends on the desired substituent, available starting materials, and desired reaction conditions. Both methods offer reliable routes to a diverse range of N-substituted this compound derivatives.

Introduction

This compound is a valuable scaffold in medicinal chemistry. Modification of the piperidine nitrogen allows for the modulation of pharmacological properties, making the N-alkylation a critical step in the development of new drug candidates. This note outlines two robust and widely used protocols for this transformation.

Direct N-Alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base. This method is straightforward and suitable for introducing a variety of alkyl groups.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of piperidine derivatives, providing a comparative overview of the different methodologies.

| Entry | Alkylating/Carbonyl Reagent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | Direct Alkylation | K₂CO₃ | DMF | RT | 12 | >90 |

| 2 | Ethyl iodide | Direct Alkylation | K₂CO₃ | Acetonitrile | 70 | 18 | ~85 |

| 3 | Propyl bromide | Direct Alkylation | NaH | DMF | 0 to RT | 2 | ~90 |

| 4 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ (STAB) | Dichloroethane | RT | 24 | ~88 |

| 5 | Acetaldehyde | Reductive Amination | NaBH(OAc)₃ (STAB) | Dichloroethane | RT | 24 | ~85 |

| 6 | Propionaldehyde | Reductive Amination | NaBH₃CN | Methanol | RT | 24 | ~80 |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide, propyl bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reaction vessel (round-bottom flask)

-

Nitrogen or Argon supply (for moisture-sensitive reactions)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or acetonitrile), add the base (1.5-2.0 eq). For solid bases like K₂CO₃, vigorous stirring is required. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes before adding the alkyl halide.

-

Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture at room temperature (or 0 °C for reactive halides).

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction. If K₂CO₃ or Et₃N is used, dilute the mixture with water. If NaH is used, carefully quench with a few drops of water or methanol at 0 °C before adding more water.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound via reductive amination using an aldehyde and a reducing agent.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, acetaldehyde, propionaldehyde)

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃, STAB), sodium cyanoborohydride (NaBH₃CN))

-

Anhydrous solvent (e.g., dichloroethane (DCE), methanol)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reaction vessel (round-bottom flask)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen anhydrous solvent (e.g., DCE), add the reducing agent (1.2-1.5 eq) portion-wise at room temperature under a nitrogen or argon atmosphere. If using NaBH₃CN in methanol, the pH should be maintained between 6 and 7, which can be achieved by the addition of a small amount of acetic acid.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Mandatory Visualization

Caption: Experimental workflows for the N-alkylation of this compound.

Application Notes and Protocols for the Hypothetical Use of 4-(4-Phenoxyphenyl)piperidine in Solid-Phase Peptide Synthesis

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the use of 4-(4-phenoxyphenyl)piperidine in solid-phase peptide synthesis (SPPS). The following application notes and protocols are therefore presented as a theoretical guide based on the chemical properties of the molecule and general principles of SPPS. The proposed application of this compound is as a cation scavenger during the final cleavage step. Researchers should perform initial small-scale trials to validate its efficacy and optimize its concentration.

Application Notes

Introduction to Scavengers in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. The final step of the Fmoc/tBu strategy involves the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

During this acidic cleavage, highly reactive cationic species are generated from the protecting groups (e.g., tert-butyl cations) and the linker. These carbocations can lead to undesired side reactions by alkylating electron-rich amino acid residues such as tryptophan, tyrosine, methionine, and cysteine, resulting in impurities that are often difficult to separate from the target peptide. To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic compounds that efficiently trap these reactive cations.

Hypothetical Role of this compound as a Scavenger

Based on its chemical structure, this compound possesses properties that suggest its potential as a cation scavenger in SPPS:

-

Electron-Rich Aromatic Rings: The phenoxy group provides two electron-rich aromatic rings that can be susceptible to electrophilic attack by carbocations, effectively neutralizing them.

-

Piperidine Moiety: While the piperidine nitrogen would be protonated under the acidic conditions of the cleavage cocktail, the overall molecule maintains its scavenging potential through the aromatic system.

The proposed mechanism of action for this compound as a scavenger would involve the electrophilic alkylation of the phenoxy group by carbocations generated during cleavage.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for the manual synthesis of a peptide on a Rink Amide resin.

1. Resin Swelling:

- Place the Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in a suitable reaction vessel.

- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate for 5 minutes, then drain.

- Repeat the treatment with 20% piperidine in DMF for 15 minutes, then drain.

- Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

- Add the activated amino acid solution to the resin.

- Agitate for 1-2 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (3-5 times).

- A ninhydrin test can be performed to confirm the completion of the coupling reaction.

4. Repetition of Cycles:

- Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

- After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

- Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

Protocol for Peptide Cleavage and Deprotection Using a TFA Cocktail Containing this compound as a Scavenger

Materials:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (deionized)

-

This compound

-

Cold diethyl ether

-

Centrifuge tubes

-

Reaction vessel

Cleavage Cocktail Preparation: A common cleavage cocktail, often referred to as "Reagent K" for peptides with multiple sensitive residues, consists of TFA/water/phenol/thioanisole/TIS. For this hypothetical protocol, we will formulate a simpler, more general-purpose cocktail.

Table 1: Composition of a Hypothetical Cleavage Cocktail

| Component | Volume Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 92.5% | Cleavage and deprotection |

| Water | 2.5% | Cation scavenger, suppresses side reactions |

| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, reduces oxidation |

| This compound | 2.5% | Proposed cation scavenger |

Procedure:

-

Place the dry peptide-bound resin (e.g., 100 mg) in a reaction vessel.

-

Freshly prepare the cleavage cocktail by combining the components in the proportions listed in Table 1 (e.g., for 10 mL of cocktail: 9.25 mL TFA, 0.25 mL water, 0.25 mL TIS, and 250 mg of this compound).

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

-

Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

As no experimental data exists for this compound, the following table provides a comparison of commonly used scavengers in SPPS to serve as a reference.

Table 2: Common Scavengers in SPPS and Their Applications

| Scavenger | Typical Concentration | Target Residues and Protecting Groups |

| Water | 2.5 - 5% | General scavenger, suppresses aspartimide formation.[1] |

| Triisopropylsilane (TIS) | 1 - 5% | Trp, Met, Cys; scavenges trityl and Pbf groups.[1] |

| 1,2-Ethanedithiol (EDT) | 1 - 5% | Trp, Cys; particularly effective for Arg(Pmc/Mtr).[2] |

| Thioanisole | 2 - 5% | Trp, Met, Arg(Mtr/Pmc). |

| Phenol | 2 - 5% | Arg, Trp, Tyr; scavenges trityl groups.[1] |

Visualizations

Experimental Workflow

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Cleavage and Scavenging Mechanism

Caption: Role of scavengers in preventing side reactions during peptide cleavage.

References

Application of 4-(4-Phenoxyphenyl)piperidine Derivatives in Dopamine Receptor Antagonist Design

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of ligands for various G protein-coupled receptors (GPCRs), including dopamine receptors. This document focuses on the application of a specific derivative, the 4-(4-phenoxyphenyl)piperidine moiety, in the design of potent and selective dopamine receptor antagonists. A particular emphasis is placed on the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, which has emerged as a promising core for the development of selective antagonists for the dopamine D4 receptor, a target of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[1][2]

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily coupled to the Gαi/o protein.[3][4][5] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] This signaling cascade modulates neuronal excitability and neurotransmitter release. The development of selective D4 receptor antagonists that can block this pathway without significantly affecting other dopamine receptor subtypes is a key strategy in modern drug discovery.

Data Presentation

The following tables summarize the quantitative data for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists. The data highlights the structure-activity relationship (SAR) of these compounds, demonstrating how modifications to the phenoxymethyl group influence binding affinity (Ki) and selectivity.

Table 1: Structure-Activity Relationship of 3,3-Difluoropiperidine Derivatives

| Compound | R Group | D4 Ki (nM) |

| 7a | 4-fluorophenyl | 140 |

| 7b | 3,4-difluorophenyl | 320 |

| 7c | 4-fluoro-3-methylphenyl | 210 |

| 7d | 3-fluorophenyl | >10,000 |

Data sourced from Saeedi et al. (2025).[7]

Table 2: Structure-Activity Relationship of 4,4-Difluoropiperidine Derivatives

| Compound | R Group | D4 Ki (nM) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D5 Ki (nM) |

| 8a | 4-fluorophenyl | 150 | - | - | - | - |

| 8b | 3,4-difluorophenyl | 5.5 | >10,000 | >10,000 | >10,000 | >10,000 |

| 8c | 3-methylphenyl | 13 | - | - | - | - |

| 8d | 4-chlorophenyl | 53 | - | - | - | - |

| 8e | phenyl | 27 | - | - | - | - |

| 8f | 3-fluoro-4-methylphenyl | 72 | - | - | - | - |

| 14a | 4-cyano-3-fluorophenyl | 0.3 | >10,000 | 630 | 830 | >10,000 |

Data sourced from Saeedi et al. (2025).[7]

Experimental Protocols

Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives

A general synthetic route for the preparation of the title compounds is outlined below.

Workflow for Synthesis:

Caption: Synthetic workflow for 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.

Protocol:

-

Mesylation: To a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane (CH2Cl2), triethylamine (Et3N) is added and the mixture is cooled. Methanesulfonic anhydride is then added portion-wise, and the reaction is stirred until completion.

-

Nucleophilic Substitution: In a separate flask, the desired substituted phenol is dissolved in a suitable solvent such as dimethylformamide (DMF), and sodium hydride (NaH) is added. The mesylated intermediate from the previous step is then added to this mixture, and the reaction is heated to facilitate the displacement of the mesylate group.

-

Deprotection: The resulting Boc-protected piperidine derivative is dissolved in CH2Cl2, and trifluoroacetic acid (TFA) is added to remove the Boc protecting group. The final product is then purified using standard techniques such as column chromatography.

Radioligand Binding Assay for Dopamine Receptors

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for dopamine receptor subtypes.

Workflow for Radioligand Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 cells expressing hD4).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4).[1]

-

Incubation: In a 96-well plate, incubate the cell membranes (10-25 µg of protein) with a fixed concentration of the radioligand (e.g., [3H]spiperone) and a range of concentrations of the competing test compound.[1]

-

Determination of Non-specific Binding: In a separate set of wells, determine non-specific binding by including a high concentration of a non-labeled antagonist (e.g., 3 µM (+)-butaclamol).[1]

-

Equilibration: Incubate the plates for a sufficient time to reach equilibrium (e.g., 3 hours at 25°C).[1]

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.[1]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the data to a sigmoidal dose-response curve. Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay is used to determine the functional activity (antagonism) of the compounds at D2-like dopamine receptors.

Protocol:

-

Cell Culture: Culture cells expressing the dopamine receptor of interest (e.g., CHO-K1 cells expressing hD4) in appropriate media.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test antagonist for a specified period.

-

Agonist Stimulation: Stimulate the cells with a known dopamine receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).

-

cAMP Measurement: After agonist stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration to generate a dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Signaling Pathway

The this compound-based antagonists are designed to block the canonical signaling pathway of the dopamine D4 receptor.

Caption: Dopamine D4 receptor signaling pathway and the mechanism of antagonism.

References

- 1. Radioligand binding assays [bio-protocol.org]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. tandfonline.com [tandfonline.com]

- 6. innoprot.com [innoprot.com]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]